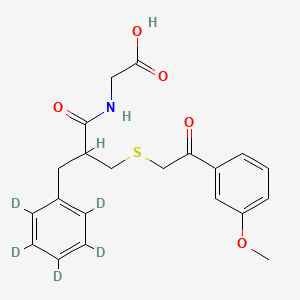

Thiorphan methoxyacetophenone-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23NO5S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D |

InChI Key |

LYFBMQMMAFLEHC-QRKCWBMQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thiorphan Methoxyacetophenone-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of Thiorphan methoxyacetophenone-d5. This deuterium-labeled derivative of a Thiorphan metabolite serves as a crucial tool in pharmacokinetic and bioanalytical studies.

Core Chemical Properties

This compound is a stable isotope-labeled internal standard. The introduction of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1398044-41-1 | [1][2] |

| Molecular Formula | C₂₁H₁₈D₅NO₅S | [1][2] |

| Molecular Weight | 406.51 g/mol | [1][2] |

| Accurate Mass | 406.16 | [2] |

| Appearance | Pale Yellow Liquid | |

| IUPAC Name | (3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-2-((phenyl-d5)methyl)propanoyl)glycine | [2] |

| SMILES | O=C(C(CC1=C(C([2H])=C(C([2H])=C1[2H])[2H])[2H])CSCC(C2=CC=CC(OC)=C2)=O)NCC(O)=O | [2] |

| Unlabeled CAS No. | 1329611-20-2 | [2] |

Experimental Protocols

Synthesis

A specific, publicly available, detailed synthesis protocol for this compound is not documented in peer-reviewed literature. However, its synthesis would generally involve a multi-step process utilizing a deuterated starting material, such as d6-benzene, to introduce the d5-phenyl group. The synthesis of the unlabeled Thiorphan and its derivatives typically involves the reaction of a protected thiol-containing compound with a suitable electrophile.

General strategies for the synthesis of deuterated Thiorphan analogs have been described, which aim to overcome challenges such as catalyst poisoning by the sulfur atom present in the molecule. These methods may involve the use of halogenated precursors for a subsequent halogen-deuterium exchange.

Bioanalytical Quantification using LC-MS/MS

This compound is primarily intended for use as an internal standard in the quantification of Thiorphan methoxyacetophenone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol:

-

Sample Preparation:

-

Aliquots of the biological matrix (e.g., plasma, urine) are taken.

-

A known concentration of this compound (the internal standard) is spiked into each sample.

-

Proteins are precipitated from the samples, typically using a solvent like acetonitrile or methanol.

-

The samples are centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is achieved on a suitable column (e.g., a C18 reversed-phase column).

-

A mobile phase gradient is employed to ensure the separation of the analyte from other matrix components.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both the analyte (Thiorphan methoxyacetophenone) and the internal standard (this compound).

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

-

Biological Context: Mechanism of Action of Parent Compound (Thiorphan)

Thiorphan is the active metabolite of the prodrug racecadotril. It is a potent inhibitor of neprilysin (also known as neutral endopeptidase or enkephalinase). Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. By inhibiting neprilysin, Thiorphan prevents the breakdown of these peptides, leading to their increased local concentrations and enhanced physiological effects. This mechanism is central to the therapeutic applications of racecadotril as an antidiarrheal agent, as it enhances the activity of endogenous enkephalins in the gastrointestinal tract.

Visualizations

Caption: Experimental workflow for bioanalytical quantification using a labeled internal standard.

Caption: Mechanism of action of Thiorphan as a neprilysin inhibitor.

References

The Role of Thiorphan Methoxyacetophenone-d5 in Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan methoxyacetophenone-d5 is a deuterated analog of a known derivative of Thiorphan. Its primary and critical application in the fields of pharmaceutical research and drug development is as an internal standard for the accurate quantification of Thiorphan and its prodrug, Racecadotril, in biological matrices. This guide provides a comprehensive overview of the core principles behind its use, the mechanism of action of the parent compound, and detailed experimental protocols relevant to its application.

Thiorphan is the active metabolite of the anti-diarrheal drug Racecadotril.[1] It functions as a potent inhibitor of the enzyme neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1] By inhibiting NEP, Thiorphan prevents the breakdown of endogenous enkephalins, which are peptides that play a crucial role in regulating intestinal water and electrolyte secretion.[1] The use of a stable isotope-labeled internal standard like this compound is essential for minimizing analytical variability and ensuring the accuracy and precision of pharmacokinetic and bioequivalence studies of Racecadotril and Thiorphan.

Core Application: Internal Standard in Bioanalysis

In quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to all samples (calibration standards, quality controls, and unknown samples) prior to sample preparation. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is isotopically distinct to be distinguishable by the mass spectrometer. Deuterated standards like this compound are considered the gold standard for LC-MS/MS-based quantification because they co-elute with the unlabeled analyte and experience similar ionization efficiency and matrix effects, thus providing reliable normalization.

The "methoxyacetophenone" moiety of the name refers to a known related substance or impurity associated with Thiorphan and Racecadotril, making its deuterated form an excellent choice for mimicking the behavior of the analyte and any related impurities during analysis.

Mechanism of Action of Thiorphan: Neprilysin Inhibition

Thiorphan exerts its therapeutic effect by inhibiting neprilysin, a zinc-dependent metalloprotease found on the surface of various cells, including those in the intestinal epithelium. Neprilysin is responsible for the degradation of several signaling peptides, most notably the enkephalins.

Signaling Pathway of Thiorphan's Anti-secretory Effect

Caption: Thiorphan inhibits neprilysin, increasing enkephalin levels and reducing intestinal secretion.

Quantitative Data

The inhibitory potency of Thiorphan against neprilysin has been quantified in various studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Enzyme | Comments |

| IC₅₀ | 4.7 nM | Neprilysin (NEP) | In vitro inhibition of recombinant human NEP. |

| IC₅₀ | 12 nM | Neprilysin (NEP) | In vitro inhibition from porcine kidney. |

| Kᵢ | 1.9 nM | Neprilysin (NEP) | In vitro inhibition from rat kidney cortex. |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) are measures of the potency of an inhibitor. Lower values indicate higher potency.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Thiorphan in human plasma using a deuterated internal standard like this compound by LC-MS/MS. This protocol is synthesized from established methods for Thiorphan analysis.

Experimental Workflow for Thiorphan Quantification

Caption: A typical workflow for quantifying Thiorphan in plasma using an internal standard.

Detailed Methodology

1. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol (as the internal standard).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. For example:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-5.0 min: Re-equilibrate at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties (Thiorphan is often analyzed in negative ion mode).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Thiorphan: The precursor ion (Q1) would be its [M-H]⁻ ion, and the product ion (Q3) would be a specific fragment ion.

-

This compound: The precursor ion (Q1) would be its [M-H]⁻ ion (5 mass units higher than the unlabeled analog), and the product ion (Q3) would be a corresponding fragment ion.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte and internal standard to achieve maximum sensitivity.

-

3. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

The concentration of Thiorphan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an indispensable tool for researchers and drug development professionals involved in the study of Racecadotril and its active metabolite, Thiorphan. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for pharmacokinetic profiling, bioequivalence assessment, and ultimately, for the successful clinical development and therapeutic monitoring of this important anti-diarrheal agent. The methodologies outlined in this guide provide a robust framework for its application in a research setting.

References

Technical Guide: Certificate of Analysis for Thiorphan Methoxyacetophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies pertaining to the characterization of Thiorphan methoxyacetophenone-d5, a deuterated analog of a key active metabolite. This document is intended to serve as a detailed reference for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Compound Information

This compound is the deuterium-labeled form of Thiorphan methoxyacetophenone. The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1398044-41-1[1][2] |

| Molecular Formula | C₂₁H₁₈D₅NO₅S[2][3] |

| Molecular Weight | 406.51 g/mol [2] |

| Appearance | Pale Yellow Liquid[3] |

| Storage | Recommended storage conditions are typically provided on the product-specific Certificate of Analysis. |

Quantitative Analysis Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for a high-purity deuterated standard.

Table 1: Purity and Impurity Profile

| Analysis | Methodology | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Related Impurities | HPLC-UV | ≤ 2.0% | < 0.5% |

| Residual Solvents | GC-MS | As per ICH Q3C | Complies |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Table 2: Isotopic Enrichment and Identity

| Analysis | Methodology | Specification | Result |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Structural Confirmation | ¹H-NMR, ¹³C-NMR, ²H-NMR | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.[4][5][6][7]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Set up the HPLC system with the specified parameters.

-

Inject the sample solution.

-

Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

-

Calculate the area percentage of the main peak relative to the total peak area to determine the chemical purity.

-

Mass Spectrometry for Isotopic Enrichment

This method determines the isotopic enrichment of deuterium in this compound.[1][3]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in the region of the molecular ion.

-

Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).

-

Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution for the desired level of deuteration, correcting for the natural abundance of isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Deuterium NMR (²H-NMR) is particularly useful for confirming the positions of deuteration.[8][9]

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A suitable non-deuterated solvent (e.g., CHCl₃).

-

Procedure for ²H-NMR:

-

Prepare a solution of the sample in the chosen solvent.

-

Acquire the ²H-NMR spectrum. The spectrum should show signals corresponding to the deuterium atoms at the labeled positions.

-

-

Procedure for ¹H-NMR and ¹³C-NMR:

-

Acquire standard ¹H-NMR and ¹³C-NMR spectra.

-

In the ¹H-NMR spectrum, the signals corresponding to the deuterated positions should be absent or significantly reduced in intensity.

-

The ¹³C-NMR spectrum should be consistent with the proposed chemical structure.

-

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mastelf.com [mastelf.com]

- 5. torontech.com [torontech.com]

- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

Technical Guide: Isotopic Purity of Thiorphan Methoxyacetophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of Thiorphan methoxyacetophenone-d5, a deuterated analog of a Thiorphan derivative. Ensuring high isotopic purity is critical for applications in drug metabolism studies, pharmacokinetics, and as an internal standard in bioanalytical assays. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive characterization of this and similar deuterated compounds.

Introduction to Isotopic Purity

Isotopically labeled compounds, such as this compound, are powerful tools in pharmaceutical research. The substitution of hydrogen with deuterium can alter metabolic pathways and is invaluable for use as internal standards in quantitative mass spectrometry-based assays. The isotopic purity of such a labeled compound is a critical quality attribute, defining the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. Impurities in the form of molecules with fewer or no deuterium atoms can compromise the accuracy and reliability of experimental results.

Analytical Techniques for Isotopic Purity Determination

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous determination of isotopic purity. The primary methods employed are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

-

Quantitative ¹H NMR (qNMR): This technique is instrumental in confirming the positions of deuterium incorporation and quantifying the degree of deuteration. By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in its non-deuterated analog or a certified internal standard, the percentage of residual protons at the labeled sites can be accurately determined.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the mass peaks in the isotopic cluster of the molecular ion, the percentage of molecules with the desired d5-labeling, as well as the percentages of d0 to d4 species, can be quantified.

Data Presentation: Certificate of Analysis

The isotopic purity and overall quality of a deuterated compound are summarized in a Certificate of Analysis (CoA). The following tables provide an example of the data that would be presented for a batch of this compound, based on a representative CoA for a similar d5-labeled aromatic compound, Phenylalanine-d5.[1]

Table 1: Physicochemical Properties

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol | Conforms |

Table 2: Isotopic Purity and Chemical Purity

| Test | Method | Specification | Result |

| Isotopic Enrichment | ¹H-NMR / HRMS | Conforms to structure | Conforms |

| Isotopic Purity (d5) | HRMS | ≥ 98% | 99.2% |

| Chemical Purity | HPLC | > 90% | > 99% |

Table 3: Isotopologue Distribution by HRMS

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.1 |

| d2 | 0.2 |

| d3 | 0.4 |

| d4 | 1.0 |

| d5 | 98.2 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the isotopic purity of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the degree of deuteration by quantifying the residual proton signals in the aromatic region of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.

-

Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a 500 MHz or higher field NMR spectrometer.

-

Key Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

-

Number of Scans (ns): 16 (or more to achieve a good signal-to-noise ratio).

-

Acquisition Time (aq): At least 3 seconds.

-

-

-

Data Processing and Analysis:

-

Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signal from the internal standard and the residual proton signals in the aromatic region of this compound.

-

The percentage of deuteration is calculated using the following formula:

Where:

-

Integral_residual_protons = Integral of the residual aromatic protons in the sample.

-

Num_residual_protons = The expected number of protons in the non-deuterated aromatic ring (5).

-

Integral_IS = Integral of the internal standard signal.

-

Num_protons_IS = Number of protons giving rise to the integrated signal of the internal standard.

-

MW_IS and MW_sample = Molecular weights of the internal standard and the sample.

-

Mass_IS and Mass_sample = Masses of the internal standard and the sample.

-

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopologue distribution and confirm the isotopic purity of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1 µg/mL with the mobile phase.

-

-

LC-HRMS Data Acquisition:

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the analyte, for example, 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-1000.

-

Resolution: ≥ 70,000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 320 °C.

-

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the isotopic cluster for the molecular ion [M+H]⁺.

-

Measure the accurate mass of each isotopologue peak.

-

Calculate the relative abundance of each isotopologue (d0 to d5) by normalizing the intensity of each peak to the sum of the intensities of all peaks in the cluster.

-

The isotopic purity is reported as the relative abundance of the d5 isotopologue.

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the determination of isotopic purity.

Caption: Experimental workflow for isotopic purity determination.

Caption: Logical relationship between NMR and MS data.

Conclusion

The determination of the isotopic purity of this compound requires a multi-faceted analytical approach. The combination of qNMR and HRMS provides complementary information that is essential for a comprehensive characterization. While qNMR confirms the location and extent of deuteration, HRMS provides a precise measurement of the distribution of all isotopologues. Adherence to detailed and well-controlled experimental protocols is paramount to ensure the accuracy and reliability of the results, thereby guaranteeing the suitability of the deuterated compound for its intended research or developmental application.

References

In-Depth Technical Guide: Safety and Handling of Thiorphan Methoxyacetophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental context for Thiorphan methoxyacetophenone-d5. The information is intended to support research and development activities by ensuring safe laboratory practices and providing a foundational understanding of its application and the biological pathways it relates to.

Introduction

This compound is a deuterated derivative of Thiorphan, an active metabolite of the prodrug racecadotril. Its primary application in a research setting is as an internal standard for the quantitative analysis of Thiorphan in biological matrices, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization to a methoxyacetophenone and the inclusion of deuterium atoms allow for precise and sensitive detection in complex samples. Understanding the safety profile and proper handling of this compound is paramount for laboratory personnel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety profile can be constructed from the SDS of its parent compounds, Thiorphan and 4'-methoxyacetophenone, as well as general guidelines for handling deuterated compounds and analytical standards.

Hazard Identification and Precautionary Measures

Based on the available data for related compounds, this compound should be handled with care, assuming the following potential hazards:

-

Harmful if swallowed. [1]

General Handling Precautions:

-

Read the Safety Data Sheet (SDS): Always consult the supplier-specific SDS before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of any dust or vapors.[2]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[3] Wash thoroughly after handling.[3]

-

Ingestion and Inhalation: Avoid ingestion and inhalation.[3] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, the following first aid measures are recommended:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈D₅NO₅S | [4] |

| Molecular Weight | 406.54 g/mol | [4] |

| Appearance | Pale Yellow Liquid | [4] |

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods. Below is a detailed protocol for the quantification of Thiorphan in human plasma using LC-MS/MS, a common application.

Quantification of Thiorphan in Human Plasma by LC-MS/MS

This protocol outlines the key steps for sample preparation, chromatographic separation, and mass spectrometric detection.

3.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Thiorphan (Analyte)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid or Ammonium chloride (LC-MS grade)

-

Water (LC-MS grade)

3.1.2. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

| Parameter | Condition | Reference(s) |

| Column | C8 or InertSil CN-3 (50 x 2.1 mm, 5 µm) | [5][6] |

| Mobile Phase A | 0.02% aqueous formic acid or 2.5 mM Ammonium chloride in water | [5][6] |

| Mobile Phase B | Methanol or Acetonitrile | [5][6] |

| Gradient/Isocratic | Isocratic or Gradient (e.g., 70% B) | [5] |

| Flow Rate | 0.4 mL/min | |

| Injection Volume | 5 µL | [6] |

| Column Temperature | 40°C |

3.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Thiorphan) | To be determined empirically |

| Product Ion (Thiorphan) | To be determined empirically |

| Precursor Ion (IS) | To be determined empirically |

| Product Ion (IS) | To be determined empirically |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

3.1.5. Calibration and Quality Control

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Thiorphan.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Process the calibration standards and QC samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

The concentration of Thiorphan in the unknown samples is determined from the calibration curve. The linear range is typically 1-200 ng/mL or 2.324 - 952.000 ng/mL.[5][7][8]

Signaling Pathways and Experimental Workflows

Neprilysin Signaling Pathway

Thiorphan, the non-deuterated parent compound, is an inhibitor of Neprilysin (NEP), also known as neutral endopeptidase. NEP is a cell-surface zinc-dependent metalloprotease that degrades and inactivates a variety of signaling peptides. By inhibiting NEP, Thiorphan increases the local concentrations of these peptides, leading to various physiological effects.

Caption: Inhibition of Neprilysin (NEP) by Thiorphan prevents the degradation of various signaling peptides.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound.

Caption: Workflow for the quantification of Thiorphan in plasma using an internal standard.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Thiorphan D5 | CAS No: NA [aquigenbio.com]

- 4. Thiorphan-d5-methoxyacetophenone | CymitQuimica [cymitquimica.com]

- 5. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Thiorphan Methoxyacetophenone-d5

CAS Number: 1398044-41-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiorphan methoxyacetophenone-d5, a deuterated analog of a potent enzyme inhibitor. The document details its chemical properties, mechanism of action, relevant quantitative data, and experimental protocols for its application in research.

Core Compound Profile

This compound is the deuterium-labeled form of Thiorphan methoxyacetophenone.[1] Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, makes the compound an ideal internal standard for mass spectrometry-based quantitative analysis. This is due to its chemical similarity to the parent compound, but with a distinct mass, allowing for precise quantification in complex biological matrices.

The parent compound, Thiorphan, is a potent inhibitor of Neprilysin (NEP), also known as enkephalinase.[2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several signaling peptides.[4]

Chemical and Physical Data

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1398044-41-1 | [5][6] |

| Molecular Formula | C21H18D5NO5S | [1][6] |

| Molecular Weight | 406.51 g/mol | [1][6] |

| Synonyms | N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenyl-d5-propyl]glycine | [6] |

| Unlabeled CAS No. | 1329611-20-2 | [6] |

Mechanism of Action: Neprilysin Inhibition

Thiorphan acts as a competitive inhibitor of Neprilysin (NEP).[2] NEP is a membrane-bound ectoenzyme that plays a crucial role in inactivating a variety of bioactive peptides by cleaving them at the amino side of hydrophobic residues.[4]

By inhibiting NEP, Thiorphan prevents the degradation of its substrates, leading to an increase in their local concentrations and prolonged signaling. Key substrates of NEP include:

-

Enkephalins: Endogenous opioid peptides involved in pain modulation.[3]

-

Substance P: A neuropeptide involved in pain transmission and inflammation.[2]

-

Atrial Natriuretic Peptide (ANP): A peptide hormone with vasodilatory and natriuretic effects.

-

Amyloid-beta (Aβ): Peptides whose accumulation in the brain is a hallmark of Alzheimer's disease.[7][8][9]

The inhibition of NEP by Thiorphan and its derivatives has been explored for various therapeutic applications, including analgesia, and in research to understand the roles of NEP-regulated peptides in various physiological and pathological processes.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of Thiorphan as a Neprilysin inhibitor.

Quantitative Data

The following tables summarize key quantitative data for the parent compound, Thiorphan. This data provides a benchmark for researchers using this compound as an internal standard or for studying the biological effects of this class of inhibitors.

In Vitro Potency

| Parameter | Value | Target | Notes | Source(s) |

| IC50 | 6.9 nM | Neprilysin (NEP) | Selective NEP inhibitor. | [2] |

Pharmacokinetic Parameters (of Thiorphan after administration of Racecadotril)

| Parameter | Value | Species | Administration | Source(s) |

| Cmax | 520 ng/mL | Human | 200 mg oral Racecadotril | [10] |

| Tmax | 1.35 h | Human | 200 mg oral Racecadotril | [10] |

| t1/2 | 6.14 h | Human | 200 mg oral Racecadotril | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Thiorphan and its deuterated analog.

Protocol for In Vitro Neprilysin Inhibition Assay

This protocol is adapted from methods used to determine the inhibitory effects of compounds on NEP activity.

Objective: To determine the IC50 of an inhibitor against Neprilysin.

Materials:

-

Recombinant human Neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.4)

-

Test inhibitor (e.g., Thiorphan)

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the NEP enzyme to each well (final concentration typically in the low nanomolar range).

-

Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Quantification of Thiorphan in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general workflow for using this compound as an internal standard to quantify Thiorphan in biological samples.

Objective: To accurately measure the concentration of Thiorphan in plasma samples.

Materials:

-

Plasma samples

-

This compound (Internal Standard, IS)

-

Thiorphan (for calibration curve)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma, add a fixed amount of this compound solution.

-

Add protein precipitation solvent, vortex, and centrifuge to pellet proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Calibration Curve:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Thiorphan.

-

Process these standards in the same manner as the unknown samples, including the addition of the internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Use a suitable C18 reversed-phase column for chromatographic separation.

-

Set the mass spectrometer to monitor specific precursor-product ion transitions for both Thiorphan and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Thiorphan) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Thiorphan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for quantifying an analyte in a biological sample using a deuterated internal standard.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound Derivative [lgcstandards.com]

- 7. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Thiorphan using Thiorphan Methoxyacetophenone-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan is the active metabolite of the prodrug racecadotril, an antisecretory medication used in the treatment of diarrhea. Racecadotril is rapidly hydrolyzed in vivo to thiorphan, which exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1][2] NEP is responsible for the degradation of various endogenous peptides, including enkephalins, which are involved in the regulation of intestinal secretion. By inhibiting NEP, thiorphan increases the local concentrations of enkephalins, leading to a reduction in intestinal hypersecretion and fluid loss.

Accurate and sensitive quantification of thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard is essential for reliable LC-MS/MS quantification to compensate for matrix effects and variations in sample processing and instrument response.[3] Thiorphan methoxyacetophenone-d5 is a deuterated analog of thiorphan specifically designed for use as an internal standard in the LC-MS/MS analysis of thiorphan. This document provides detailed application notes and protocols for its use.

Analyte and Internal Standard

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Thiorphan | (RS)-3-Mercapto-2-benzylpropanoyl-glycine | 76721-89-6 | C12H15NO3S | 253.32 |

| This compound | (3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-2-((phenyl-d5)methyl)propanoyl)glycine | 1398044-41-1 | C21H18D5NO5S | 406.51 |

Signaling Pathway of Thiorphan Action

Thiorphan's mechanism of action involves the inhibition of Neutral Endopeptidase (NEP), preventing the breakdown of enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their binding to opioid receptors on intestinal epithelial cells. This increased signaling results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the secretion of electrolytes and water into the intestinal lumen, thus producing an anti-diarrheal effect.

References

Application Notes and Protocols for the Quantitative Analysis of Thiorphan using Thiorphan Methoxyacetophenone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan is the active metabolite of the prodrug racecadotril, an antisecretory medication used in the treatment of acute diarrhea.[1][2] Accurate quantification of thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][3] This document provides a detailed protocol for the quantitative analysis of thiorphan in human plasma using a stable isotope-labeled internal standard, Thiorphan methoxyacetophenone-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Thiorphan-d5 labeled compounds are utilized as internal standards to improve the accuracy and precision of mass spectrometry and liquid chromatography methods for the quantification of Thiorphan in biological samples.[3]

Thiorphan's mechanism of action involves the inhibition of the enzyme neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[4][5][6] This inhibition prevents the degradation of various endogenous peptides, including enkephalins, which are involved in reducing gastric secretion.[7][8]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of thiorphan in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 200 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.9991[1] |

| LLOQ | 2.324 ng/mL[9][10] |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | ~2.5 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |

| Low QC | ~7.5 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |

| Medium QC | ~75 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |

| High QC | ~150 | < 10.0 | < 10.0 | 92.7 - 99.6[11] |

Data presented are representative and may vary between laboratories and specific instrument setups.

Experimental Protocols

Materials and Reagents

-

Thiorphan analytical standard

-

This compound (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation

-

Thiorphan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of thiorphan in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the thiorphan stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution to a final concentration of approximately 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For all tubes except the blank, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm)[1] |

| Mobile Phase A | 0.02% Formic acid in water[1] |

| Mobile Phase B | Methanol[1] |

| Gradient | Isocratic: 30:70 (A:B)[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | < 1 minute[1] |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Thiorphan) | To be determined based on instrument tuning |

| MRM Transition (IS) | To be determined based on instrument tuning |

| Collision Energy | To be optimized for specific transitions |

| Dwell Time | 100 ms |

Note: Specific MRM transitions and collision energies need to be optimized for the specific mass spectrometer being used.

Visualizations

Caption: Experimental workflow for plasma sample preparation.

Caption: Simplified signaling pathway of thiorphan.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of thiorphan in human plasma. The protocol is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The provided data and protocols should serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: A Robust Method for the Quantification of Thiorphan in Biological Matrices Using Methoxyacetophenone-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiorphan is the active metabolite of the prodrug racecadotril, an enkephalinase inhibitor used in the treatment of acute diarrhea. Accurate quantification of thiorphan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2][3] This application note describes a detailed protocol for the sample preparation of thiorphan in a biological matrix (e.g., human plasma) using methoxyacetophenone-d5 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable, deuterated internal standard that is structurally similar but chromatographically distinct from the analyte can correct for variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.[4][5] While deuterated analogs of the analyte, such as thiorphan-d7, are often used, other compounds like lisinopril and nevirapine have also been employed as internal standards in thiorphan assays.[1][6][7] This protocol outlines the use of methoxyacetophenone-d5, a commercially available deuterated compound, as a suitable internal standard for the quantification of thiorphan.

Principle of the Method

A fixed amount of the internal standard, methoxyacetophenone-d5, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[8] The samples are then subjected to a protein precipitation extraction to remove macromolecules.[1][6] Following extraction, the samples are analyzed by LC-MS/MS. The ratio of the peak area of thiorphan to the peak area of methoxyacetophenone-d5 is used to construct a calibration curve and to quantify the concentration of thiorphan in the unknown samples. This ratiometric approach compensates for potential variability during the analytical workflow.[8]

Experimental Protocols

1. Materials and Reagents

-

Thiorphan (analytical standard)

-

Methoxyacetophenone-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control biological matrix (e.g., human plasma, K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for the accuracy of the assay.

Table 1: Preparation of Stock and Working Solutions

| Solution | Compound | Solvent | Concentration | Storage Conditions |

| Stock Solution A | Thiorphan | Methanol | 1.00 mg/mL | -20°C in a light-protected container |

| Stock Solution B | Methoxyacetophenone-d5 | Methanol | 1.00 mg/mL | -20°C in a light-protected container |

| Working Solution A1 | Thiorphan | Methanol | 100 µg/mL | 2-8°C for short-term use (up to 1 week) |

| Working Solution A2 | Thiorphan | Methanol | 10.0 µg/mL | 2-8°C for short-term use (up to 1 week) |

| Working Solution B1 | Methoxyacetophenone-d5 | Methanol | 10.0 µg/mL | 2-8°C for short-term use (up to 1 week) |

| Spiking Solution (IS) | Methoxyacetophenone-d5 | Methanol | 100 ng/mL | 2-8°C for short-term use (up to 1 week) |

To prepare Working Solution A1, dilute 100 µL of Stock Solution A to 1.00 mL with methanol. Subsequent working solutions are prepared by serial dilution. To prepare the Spiking Solution (IS), perform serial dilutions of Stock Solution B in methanol.

3. Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples are prepared by spiking known amounts of thiorphan working solutions into the control biological matrix.

Table 2: Preparation of Calibration Curve and QC Samples

| Sample ID | Thiorphan Working Solution | Volume of Working Solution (µL) | Volume of Matrix (µL) | Final Thiorphan Concentration (ng/mL) |

| BLK | - | 0 | 100 | 0 |

| STD 1 | Working Solution A2 | 1 | 99 | 1.0 |

| STD 2 | Working Solution A2 | 5 | 95 | 5.0 |

| STD 3 | Working Solution A2 | 10 | 90 | 10.0 |

| STD 4 | Working Solution A1 | 5 | 95 | 50.0 |

| STD 5 | Working Solution A1 | 10 | 90 | 100.0 |

| STD 6 | Working Solution A1 | 20 | 80 | 200.0 |

| LQC | Working Solution A2 | 3 | 97 | 3.0 |

| MQC | Working Solution A1 | 8 | 92 | 80.0 |

| HQC | Working Solution A1 | 16 | 84 | 160.0 |

The concentration range should be adjusted based on the expected concentrations in the study samples and the sensitivity of the LC-MS/MS instrument.

4. Sample Preparation Protocol (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of the respective sample, standard, or QC into the appropriately labeled tube.

-

Add 20 µL of the Methoxyacetophenone-d5 Spiking Solution (IS) (100 ng/mL) to every tube except the blank matrix sample.

-

Vortex each tube for 10 seconds to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow for sample preparation.

Caption: Logic of internal standard correction.

Method Validation Considerations

It is imperative that this method be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:

-

Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention times of thiorphan and the internal standard.

-

Linearity: Establish a linear relationship between the peak area ratio and the concentration of thiorphan over the intended range. Correlation coefficients (r) should be greater than 0.99.[1][7]

-

Accuracy and Precision: Determine the intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) at multiple QC levels. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1][7]

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Assess the efficiency of the extraction process for both the analyte and the internal standard.

-

Stability: Investigate the stability of thiorphan in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). Thiorphan has been reported to be unstable in aqueous solutions and plasma due to its free thiol group, which can be readily oxidized.

This application note provides a comprehensive protocol for the preparation of biological samples for the quantification of thiorphan using methoxyacetophenone-d5 as an internal standard. The use of a simple and rapid protein precipitation method, coupled with the principles of internal standard calibration, offers a robust and reliable approach for high-throughput analysis in a drug development setting. As with any bioanalytical method, thorough validation is essential to ensure data integrity and regulatory compliance.

References

- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 6. researchgate.net [researchgate.net]

- 7. A rapid and validated HPLC method to quantify racecadotril metabolite, thiorphan, in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Bioanalytical Assays of Thiorphan using Thiorphan Methoxyacetophenone-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan, the active metabolite of the anti-diarrheal drug racecadotril, exerts its therapeutic effect by inhibiting the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1][2][3] This inhibition prevents the degradation of endogenous enkephalins, which subsequently act on delta-opioid receptors in the gastrointestinal tract to reduce the hypersecretion of water and electrolytes.[4] Accurate quantification of Thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of Thiorphan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Thiorphan Methoxyacetophenone-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus ensuring high accuracy and precision.[5][6]

Signaling Pathway of Thiorphan's Action

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 5. Enkephalinase 'A' inhibition by thiorphan: central and peripheral cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Racecadotril - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Thiorphan Methoxyacetophenone-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan, the active metabolite of the anti-diarrheal prodrug racecadotril, functions by inhibiting neutral endopeptidase (NEP). This inhibition prevents the degradation of endogenous enkephalins, which in turn reduces intestinal hypersecretion of water and electrolytes.[1][2][3][4] Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of thiorphan, and by extension, the efficacy and safety of racecadotril.

To ensure the accuracy and reliability of such studies, particularly in complex biological matrices like plasma, a robust analytical methodology is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites. The use of a stable isotope-labeled internal standard (SIL-IS), such as Thiorphan Methoxyacetophenone-d5, is highly recommended by regulatory agencies to improve the precision and accuracy of LC-MS/MS assays.[5][6][7] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable means for quantification.[6]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of thiorphan. The methodologies described are based on established protocols for the bioanalysis of thiorphan and its deuterated analogs.[8]

Mechanism of Action of Thiorphan

Thiorphan exerts its therapeutic effect by inhibiting the neutral endopeptidase (NEP) enzyme. NEP is responsible for the breakdown of several endogenous peptides, including enkephalins. By inhibiting NEP, thiorphan increases the local concentration of enkephalins in the gastrointestinal tract. These enkephalins then bind to delta-opioid receptors on intestinal epithelial cells, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thereby producing an anti-diarrheal effect without significantly affecting intestinal motility.[1][2][9]

Caption: Signaling pathway of Thiorphan in reducing intestinal hypersecretion.

Experimental Protocols

Bioanalytical Method for Thiorphan Quantification using LC-MS/MS

This protocol outlines a validated method for the quantification of thiorphan in human plasma using this compound as an internal standard. The method is adapted from a published study utilizing a deuterated thiorphan analog.[8]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable C18 or cyano-based column (e.g., InertSil CN-3, 50 x 2.1 mm, 5 µm) can be used.[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing a small percentage of formic acid (e.g., 0.1%) is recommended. For example, a mobile phase of 0.02% aqueous formic acid and methanol (30:70 v/v) has been shown to be effective.[8]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 25-40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode has been successfully used for thiorphan analysis.[10]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific MRM transitions for thiorphan and this compound need to be optimized. The transitions will involve the precursor ion (M-H)- and a characteristic product ion.

-

For Thiorphan, a potential transition to monitor would be based on its molecular weight.

-

For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. The fragmentation pattern should be similar to the unlabeled compound.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity.

-

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

-

Selectivity and Specificity: Assess potential interference from endogenous plasma components and other medications.

-

Linearity and Range: Establish a calibration curve over a relevant concentration range (e.g., 1-200 ng/mL).[8]

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).

-

Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: Determine the extraction efficiency of the analyte and internal standard from the plasma matrix.

-

Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Caption: Experimental workflow for the quantification of Thiorphan.

Pharmacokinetic Study Protocol

The following is a general protocol for a single-dose pharmacokinetic study of orally administered racecadotril in healthy volunteers.

1. Study Design

-

Design: An open-label, single-dose, single-period study.

-

Subjects: A sufficient number of healthy adult male and female volunteers.

-

Treatment: A single oral dose of racecadotril (e.g., 100 mg).[8]

2. Dosing and Sample Collection

-

Administer a single oral dose of racecadotril with a standardized volume of water after an overnight fast.

-

Collect blood samples (e.g., 5 mL) into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Sample Analysis

-

Analyze the plasma samples for thiorphan concentrations using the validated LC-MS/MS method with this compound as the internal standard.

4. Pharmacokinetic Analysis

-

Calculate the following pharmacokinetic parameters for thiorphan from the plasma concentration-time data using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Apparent volume of distribution (Vd/F)

-

Apparent total clearance (CL/F)

-

Data Presentation

The following tables provide a template for presenting the quantitative data from the bioanalytical method validation and the pharmacokinetic study. The values presented are hypothetical and should be replaced with actual experimental data.

Table 1: Bioanalytical Method Validation Summary

| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| LLOQ | 1.0 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |

| LQC | 3.0 | ≤ 10.0 | ≤ 10.0 | ± 15.0 |

| MQC | 80.0 | ≤ 8.0 | ≤ 9.0 | ± 10.0 |

| HQC | 160.0 | ≤ 7.0 | ≤ 8.0 | ± 10.0 |

| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias. |

Table 2: Pharmacokinetic Parameters of Thiorphan (Mean ± SD)

| Parameter | Unit | Value |

| Cmax | ng/mL | 150 ± 35 |

| Tmax | h | 1.0 (0.5 - 2.0) |

| AUC0-t | ng·h/mL | 450 ± 90 |

| AUC0-inf | ng·h/mL | 480 ± 100 |

| t1/2 | h | 3.0 ± 0.8 |

| Vd/F | L | 200 ± 50 |

| CL/F | L/h | 40 ± 10 |

| Median (Range) for Tmax. |

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of thiorphan in plasma samples by LC-MS/MS. The use of this deuterated standard in pharmacokinetic studies of racecadotril allows for the reliable determination of key pharmacokinetic parameters, which is essential for drug development and regulatory submissions. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers and scientists in this field.

References

- 1. What is the mechanism of Racecadotril? [synapse.patsnap.com]

- 2. Racecadotril - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Racecadotril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Thiorphan and Methoxyacetophenone-d5 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan, the active metabolite of the antidiarrheal prodrug racecadotril, is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the breakdown of enkephalins.[1][2] Its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Methoxyacetophenone-d5 is a deuterated analog of methoxyacetophenone and serves as an ideal internal standard for the quantitative analysis of Thiorphan and related compounds due to its similar chemical properties and distinct mass-to-charge ratio.

This document provides detailed application notes and protocols for the sensitive and selective detection of Thiorphan and methoxyacetophenone-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are designed to be a starting point for researchers to develop and validate their own assays.

Signaling Pathway of Thiorphan Action

Thiorphan exerts its therapeutic effect by inhibiting Neprilysin (NEP), also known as neutral endopeptidase. NEP is a zinc-dependent metalloprotease found on the surface of various cells, which degrades a range of bioactive peptides, including the endogenous opioids known as enkephalins. By inhibiting NEP, Thiorphan prevents the degradation of enkephalins, leading to their increased local concentration and enhanced activation of opioid receptors. This mechanism is central to the anti-secretory effects of racecadotril in the treatment of diarrhea.[1][3][4][5]

Caption: Thiorphan inhibits Neprilysin, preventing enkephalin degradation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Protein precipitation is a rapid and straightforward method suitable for many applications, while solid-phase extraction offers higher purity of the final extract.

Protocol 1: Protein Precipitation [6]

-

To 100 µL of plasma sample, add 300 µL of ice-cold methanol (or acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [7]

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 or a cyano (CN) column can be used for the chromatographic separation of Thiorphan and methoxyacetophenone-d5.[6]

| Parameter | Recommended Conditions |

| Column | C18 or CN, 2.1 x 50 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry